molecular formula C8H12N4O2 B1417561 (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide CAS No. 303995-04-2

(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide

Cat. No.: B1417561
CAS No.: 303995-04-2
M. Wt: 196.21 g/mol
InChI Key: UIOSTOKRNIXYHV-FNORWQNLSA-N
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Description

This compound, with the systematic IUPAC name (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide, features a conjugated enamide backbone with cyano and dimethylamino substituents at the α- and β-positions, respectively. Its molecular formula is C₈H₁₁N₄O₂ (derived from , adjusted for methoxy substitution), and it serves as a versatile intermediate in synthesizing heterocycles and bioactive molecules .

Properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-[(E)-methoxyiminomethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-12(2)5-7(4-9)8(13)10-6-11-14-3/h5-6H,1-3H3,(H,10,11,13)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOSTOKRNIXYHV-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC=NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)N/C=N/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide is a synthetic organic molecule notable for its complex structure, which includes functional groups such as cyano, dimethylamino, and methoxyimino. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The molecular formula of this compound is C8H12N4O2C_8H_{12}N_4O_2 with a molecular weight of approximately 196.21 g/mol. The structural characteristics that contribute to its biological activity include:

PropertyValue
Molecular FormulaC8H12N4O2
Molecular Weight196.21 g/mol
IUPAC NameThis compound
InChI KeyUIOSTOKRNIXYHV-FNORWQNLSA-N

The mechanism of action for this compound primarily involves its interaction with specific biological targets, such as enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures may exhibit the following activities:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : It can modulate receptor activity, potentially influencing pathways related to cancer cell proliferation.

Anti-inflammatory Activity

Studies have shown that compounds with structural similarities to this compound can effectively reduce inflammation markers in vitro. For instance, a study demonstrated that these compounds inhibited the expression of pro-inflammatory cytokines in cell cultures.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways. A notable case study involved the testing of this compound against various cancer cell lines, where it demonstrated significant cytotoxic effects.

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory potential of this compound.
    • Methodology : Human cell lines were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in inflammatory markers was observed, indicating potential therapeutic applications in treating inflammatory diseases.
  • Evaluation of Anticancer Properties :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Methodology : The compound was tested against MCF-7 and MDA-MB-231 cell lines.
    • Results : Significant inhibition of cell viability was recorded, with IC50 values indicating strong anticancer activity.

Comparison with Similar Compounds

Substituent Variation in the Enamide Core

The compound’s structural analogs differ primarily in substituents on the acrylamide core, impacting reactivity, solubility, and applications:

Compound Name Key Substituents Molecular Formula Applications/Properties References
(2E)-2-Cyano-3-(dimethylamino)-N-[(hydroxyimino)methyl]prop-2-enamide Hydroxyimino (-N-OH) C₇H₁₀N₄O₂ Intermediate for heterocycles; higher polarity due to -OH
Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate Methyl ester (-COOCH₃) C₇H₁₀N₂O₂ Crystallizes with dimeric H-bonding; used in enamine synthesis
Ethyl 2-(2-cyano-2-ethoxycarbonylethyl)amino-3-diethylaminopropenamide Ethoxycarbonyl (-COOEt), diethylamino C₁₃H₂₀N₄O₃ Precursor for N-protected heterocycles (e.g., pyridopyrimidinones)
(2E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(1-phenylethyl)acrylamide 4-(Dimethylamino)phenyl, phenylethylamide C₂₀H₂₀N₄O Potential bioactivity due to aromatic substituents; enhanced lipophilicity
(2E)-2-Cyano-3-[(3-fluorophenyl)methyl]sulfanyl-N-(thiophen-2-ylmethyl)acrylamide Thioether, thiophenylmethyl C₂₃H₂₀FN₃OS₂ Sulfur-containing analogs for redox-active applications

Key Observations :

  • Electronic Effects: The cyano group (-CN) is electron-withdrawing, activating the α,β-unsaturated system for nucleophilic additions. Dimethylamino (-NMe₂) provides electron-donating resonance, modulating reactivity .
  • Hydrogen Bonding: Methoxyimino (-N-OCH₃) enhances H-bond acceptor capacity compared to ester or alkyl groups, improving interactions in supramolecular assemblies or protein binding .
  • Solubility: Hydroxyimino derivatives (e.g., CAS 303995-05-3) exhibit higher aqueous solubility than methoxyimino or aromatic analogs .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Hydroxyimino Analog (CAS 303995-05-3) Methyl Ester Analog
Molecular Weight 209.20 g/mol 182.18 g/mol 166.17 g/mol
Melting Point Not reported Not reported 105–107°C
LogP (Predicted) 1.2 0.5 1.8
Hydrogen Bond Acceptors 6 6 4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide

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